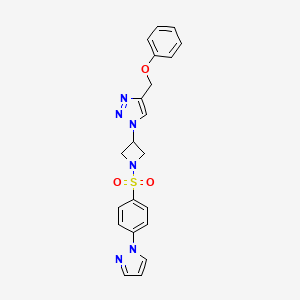

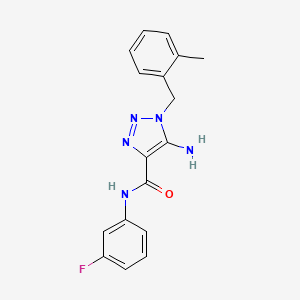

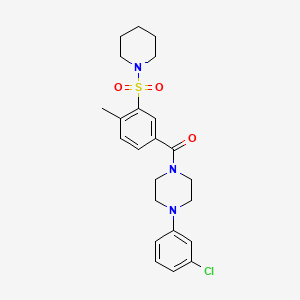

![molecular formula C21H29N3O4S B2505493 1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine CAS No. 943104-24-3](/img/structure/B2505493.png)

1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine" is a complex molecule that appears to incorporate several pharmacophoric elements, such as a pyrazole ring, a sulfonyl group, and a piperidine moiety. These structural features are commonly found in various drug molecules due to their wide range of bioactivities. The presence of a sulfonyl group, in particular, is a characteristic feature in many therapeutic agents, including sulfonamide antibiotics and diuretics.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported in the literature. For instance, a novel series of sulfonamide derivatives with pyrazoline pharmacophores has been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrase I and II . Another study describes the synthesis of 3,5-dimethylpyrazole promoted sulfonation of acetic anhydride, leading to a mixture of sulfonated compounds, including 3,5-dimethylpyrazole-4-sulfonic acid . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of fluorine atoms, as seen in some sulfonamide compounds, can significantly affect the chemical shifts and splitting patterns in NMR spectroscopy, indicating the influence of such substituents on the overall molecular conformation . Single-crystal X-ray crystallography has been used to elucidate the coordination modes of sulfonated ligands in metal complexes, which could be relevant for understanding the binding interactions of the compound with biological targets .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a nucleophile, while the sulfonyl group can be involved in electrophilic substitution reactions. The pyrazole ring can engage in cycloaddition reactions, and the piperidine moiety can undergo alkylation and acylation reactions. These reactions are important for the modification and optimization of the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can modulate these properties to enhance the compound's drug-like characteristics. For example, the presence of a methylsulfonyl substituent has been shown to confer selective COX-2 inhibitory activity in a series of 3,5-dioxopyrazolidines . Additionally, the modification of the carboxylic acid group to a sulfonamide group in a biaryl pyrazole derivative has been reported to result in the loss of CB1 receptor antagonism, demonstrating the impact of chemical modifications on biological activity .

Wissenschaftliche Forschungsanwendungen

Acetylation Polymorphism in Drug Metabolism

Acetylation polymorphism, a genetic variation affecting drug metabolism, has been studied in the context of sulfapyridine and other sulfonamides, highlighting its role in individual responses to medications. These studies have implications for personalized medicine, suggesting that genetic factors can significantly influence the effectiveness and safety of drugs through metabolic pathways (Das & Eastwood, 1975).

Sulfonamides and Hypersensitivity Reactions

Research has identified slow acetylator phenotypes as a risk factor for hypersensitivity reactions to sulfonamides. This work underscores the importance of understanding genetic predispositions to adverse drug reactions, offering pathways to safer drug administration protocols (Rieder et al., 1991).

Cyclooxygenase-2 Inhibitors for Pain Management

Studies on specific cyclooxygenase-2 inhibitors, like DFP, have shown promise in managing postoperative dental pain, highlighting the role of enzyme inhibition in controlling inflammation and pain. This research contributes to our understanding of pain management strategies and the development of targeted analgesics (Gottesdiener et al., 1999).

Chelating Agents in Metal Intoxication

The use of chelating agents, such as DMPS (Dimaval), for treating metal intoxication illustrates the application of chemical compounds in detoxifying the body from heavy metals. This area of research is crucial for addressing environmental and occupational exposures to toxic metals (Aposhian, 1998).

Eigenschaften

IUPAC Name |

1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4S/c1-14-8-10-23(11-9-14)29(26,27)21-17(4)22-24(18(21)5)20(25)13-28-19-7-6-15(2)12-16(19)3/h6-7,12,14H,8-11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNKEIHWHOAXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)COC3=C(C=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

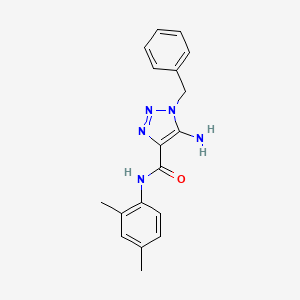

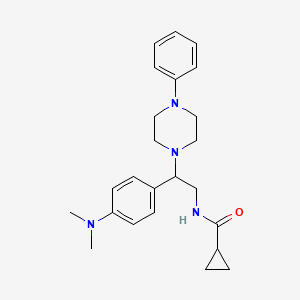

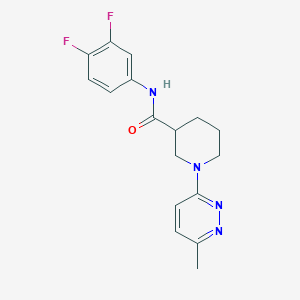

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)

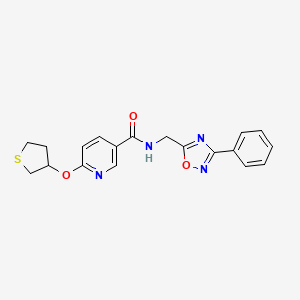

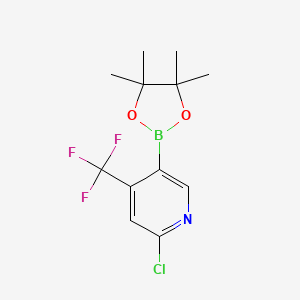

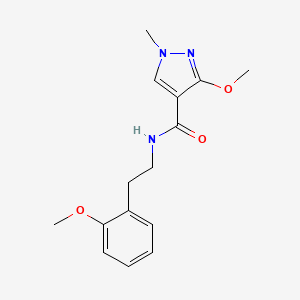

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)

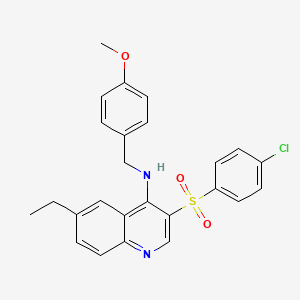

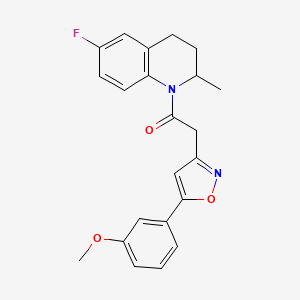

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)